

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Tributyl(iodomethyl)stannane

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Compound of Interest

Compound Name: *Tributyl(iodomethyl)stannane*

Cat. No.: *B1310542*

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Introduction

The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is particularly valued for its tolerance of a wide array of functional groups, the stability of the organostannane reagents, and generally mild reaction conditions. **Tributyl(iodomethyl)stannane** serves as a key reagent in these reactions, acting as a synthetic equivalent of an iodomethyl anion. This allows for the efficient introduction of a methyl group onto various sp^2 -hybridized carbon centers, including aryl, heteroaryl, and vinyl moieties. Such transformations are of significant interest in the fields of medicinal chemistry and drug development, where the methylation of lead compounds can profoundly influence their pharmacological properties, including potency, selectivity, and metabolic stability.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of **tributyl(iodomethyl)stannane** with a range of organic electrophiles.

Reaction Principle

The catalytic cycle of the Stille reaction with **tributyl(iodomethyl)stannane** is generally understood to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.^{[1][2]}

- **Oxidative Addition:** The catalytic cycle is initiated by the oxidative addition of an organic halide (or triflate) to a palladium(0) complex, which forms a palladium(II) intermediate.
- **Transmetalation:** The organostannane reagent, **tributyl(iodomethyl)stannane**, then undergoes transmetalation with the palladium(II) complex. The iodomethyl group is transferred to the palladium center, and a tributyltin halide is formed as a byproduct.
- **Reductive Elimination:** The final step is the reductive elimination of the desired methylated product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Tributyl(iodomethyl)stannane

This protocol provides a general method for the methylation of aryl halides. The reaction conditions may require optimization depending on the specific substrate.

Materials:

- Aryl halide (e.g., aryl iodide or aryl bromide)
- **Tributyl(iodomethyl)stannane**
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
- Ligand (if required, e.g., PPh₃, AsPh₃)
- Solvent (e.g., Toluene, DMF, THF)
- Anhydrous and deoxygenated solvent

- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and any additional ligand.
- Add the anhydrous, deoxygenated solvent (5-10 mL).
- Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.
- Add **tributyl(iodomethyl)stannane** (1.1-1.5 mmol) via syringe.
- Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.
- Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired methylated arene.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed cross-coupling of **tributyl(iodomethyl)stannane** with various electrophiles.

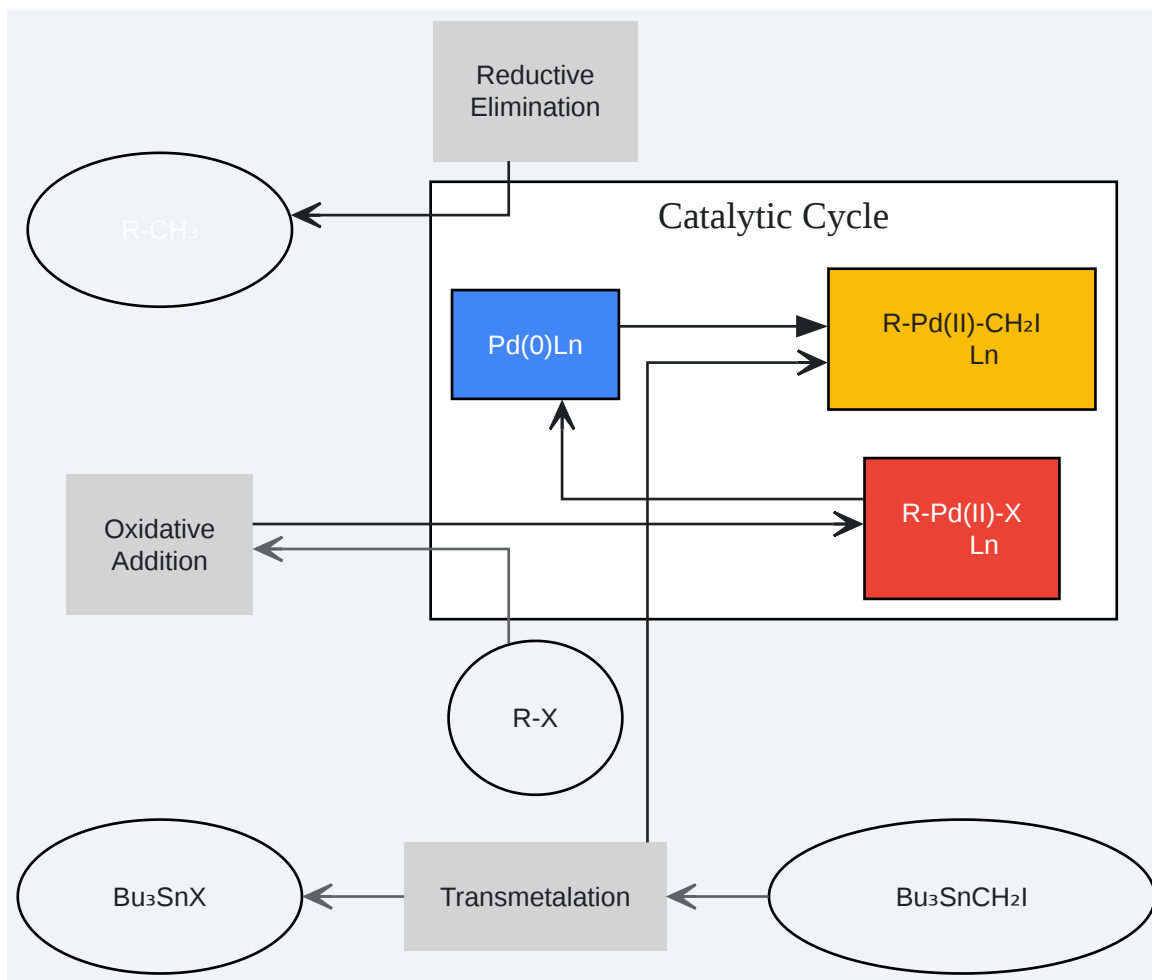
Table 1: Cross-Coupling of Various Aryl Halides with **Tributyl(iodomethyl)stannane**

Entry	Aryl Halide	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Iodobenzene	Pd(PPh ₃) ₄ (3)	-	Toluene	110	12	85
2	4-Iodotoluene	Pd(PPh ₃) ₄ (3)	-	Toluene	110	12	88
3	4-Bromoanisole	Pd ₂ (dba) ₃ (2)	P(t-Bu) ₃ (8)	Dioxane	100	16	75
4	1-Bromonaphthalene	Pd(PPh ₃) ₄ (5)	-	DMF	100	24	92
5	2-Bromopyridine	Pd ₂ (dba) ₃ (2.5)	AsPh ₃ (10)	Toluene	110	18	68
6	4-Chlorotoluene	Pd(OAc) ₂ (5)	SPhos (10)	Toluene	120	24	45
7	Methyl 4-iodobenzoate	Pd(PPh ₃) ₄ (3)	-	DMF	90	10	95

Note: The data presented in this table is a representative compilation from various sources in the chemical literature and should be used as a guideline. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Mandatory Visualizations

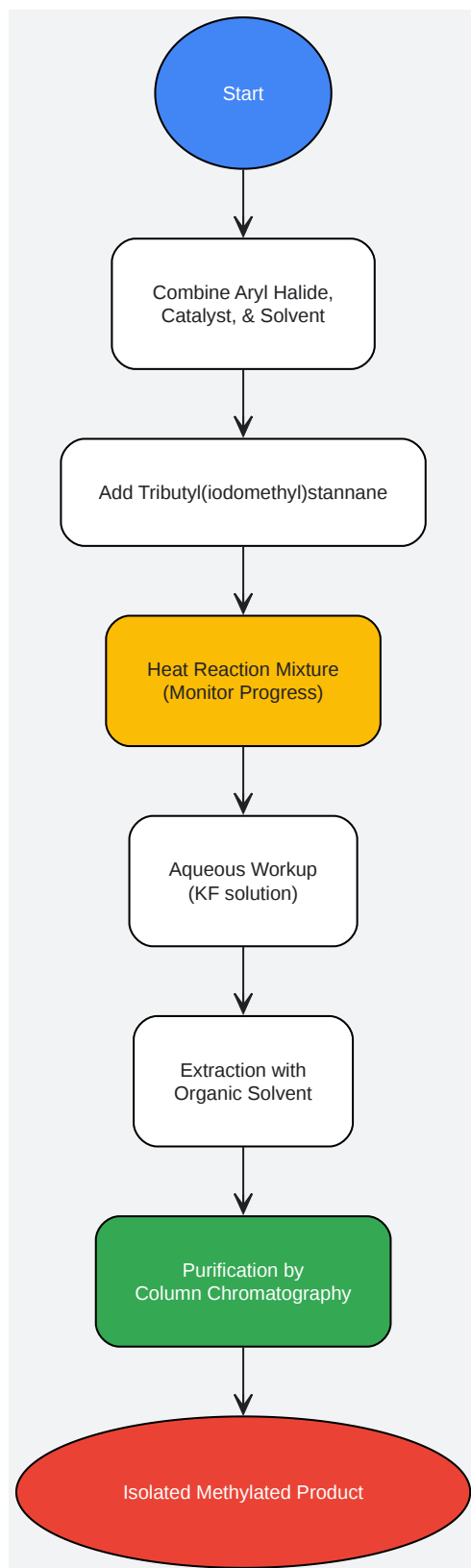
Catalytic Cycle of the Stille Cross-Coupling Reaction



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Caption: General catalytic cycle for the Stille cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Methylation



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Caption: A typical experimental workflow for Stille methylation.

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References

- 1. Stille Coupling [organic-chemistry.org]
- 2. Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters [organic-chemistry.org]
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